N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes thiazole rings and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Thiazole Rings: The initial step often involves the synthesis of the thiazole rings. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the thiazole derivatives with the appropriate amine and acetamide groups under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DMAP.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and thiazole rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylthiazol-2-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamide
- N-(4-methylthiazol-2-yl)-2-(2-((3-methylphenyl)amino)thiazol-4-yl)acetamide
Uniqueness
Compared to similar compounds, N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS2/c1-9-7-25-14(20-9)23-13(24)6-12-8-26-15(22-12)21-11-4-2-3-10(5-11)16(17,18)19/h2-5,7-8H,6H2,1H3,(H,21,22)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEWQNYMWDBBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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